Methyl 2-methylfuran-3-carboxylate
Overview
Description
Methyl 2-methylfuran-3-carboxylate is a chemical compound that is part of the furan family, which are heterocyclic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. This particular compound has been studied for its potential applications in organic synthesis and pharmaceutical chemistry due to its structural relevance to various biologically active products.
Synthesis Analysis
The synthesis of methyl 2-methylfuran-3-carboxylate and related compounds has been explored through various methods. For instance, a multienzymatic stereoselective cascade process has been utilized to produce enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for compounds like methyl 2-methylfuran-3-carboxylate . Additionally, the synthesis of related 2-substituted tetrahydrofuran derivatives has been achieved starting from 5-norborne-2-ol, through a sequence of reactions including base-catalyzed methanolysis-rearrangement . Moreover, the compound has been synthesized through chloroethylation at the 5 position of the furan ring, followed by various reactions with secondary amines and phosphites10.
Molecular Structure Analysis
The molecular structure of methyl 2-methylfuran-3-carboxylate is characterized by the presence of a furan ring, which is substituted with a methyl group at the 2-position and a carboxylate ester at the 3-position. The structure of related compounds has been confirmed using techniques such as IR, H-1 NMR, MS, and HRMS .
Chemical Reactions Analysis
Methyl 2-methylfuran-3-carboxylate and its derivatives undergo various chemical reactions. For example, the chloroethylated derivative of the compound reacts with secondary amines and undergoes elimination reactions with sodium diethyl phosphite and trimethyl phosphite under specific conditions10. Additionally, multicomponent reactions have been employed to prepare methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates, showcasing the versatility of furan derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-methylfuran-3-carboxylate are influenced by the furan ring and the substituents attached to it. While the specific properties of this compound are not detailed in the provided papers, related compounds such as 2-methyltetrahydrofuran (2-MeTHF) have been noted for their low miscibility with water, boiling point, and remarkable stability, which make them suitable for use in various synthetic applications . These properties are crucial for the compound's potential use in environmentally benign synthesis strategies and its assessment in industrial synthetic procedures.
Scientific Research Applications
Decarboxylation and Esterification
- Methyl 2-methylfuran-3-carboxylate is involved in reactions such as decarboxylation and esterification of substituted monobasic acids. These processes are fundamental in organic synthesis and have implications for various industrial applications (Burness, 2003).
Synthesis and Reactions
- The compound plays a role in the synthesis of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, illustrating its versatility in forming structurally diverse molecules. This is significant for developing novel compounds with potential applications in various fields including material science and pharmaceuticals (Pevzner, 2007).
Regioselective Synthesis
- Methyl 2-methylfuran-3-carboxylate is used in the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. This process is notable for its high selectivity, which is crucial in synthesizing compounds with specific desired properties (Huynh et al., 2014).
Biomass Conversion
- It's instrumental in the conversion of biomass-derived chemicals, like 2-methyltetrahydrofuran, demonstrating its importance in sustainable chemistry and the development of eco-friendly solvents (Liu et al., 2020).
Biological Activity
- The compound and its derivatives have been studied for biological activities. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate shows cytotoxicity against cancer cell lines and antimicrobial properties, highlighting its potential in medical and pharmaceutical research (Phutdhawong et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methylfuran-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRIABXNIGUJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210343 | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylfuran-3-carboxylate | |
CAS RN |
6141-58-8 | |
Record name | 3-Furancarboxylic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6141-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methylfuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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